

Pharmacokinetics and Clinical Dosing

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Compound Focus: Uprosertib

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The following table summarizes key pharmacokinetic findings and dosing regimens evaluated in clinical trials for GSK2141795, both as a single agent and in combination:

Parameter	Findings
Single-Agent PK	Favorable pharmacokinetics with a prolonged half-life and low peak-to-trough ratio [1].
Single-Agent RP2D	75 mg taken orally once daily under fasting conditions [1].
Combination Therapy Dosing (with Trametinib)	Tested at various doses; common combination doses included Trametinib 2 mg + GSK2141795 25 mg daily, and Trametinib 1.5 mg + GSK2141795 50 mg daily [2] [3].

Clinical Efficacy and Safety Profile

Clinical trials investigated GSK2141795 both as a single agent and in combination with the MEK inhibitor Trametinib across various cancers.

- Single-Agent Activity:** In a phase I solid tumor trial, two partial responses were observed at the 75 mg dose in patients with either a **PIK3CA mutation or PTEN loss**, indicating monotherapy clinical activity in biomarker-selected populations [1].
- Combination Therapy Efficacy:** The combination of GSK2141795 and Trametinib was tested in RAS-mutated Acute Myeloid Leukemia (AML), recurrent cervical cancer, and triple-negative breast

cancer.

- In **RAS-mutated AML**, the combination showed no complete remissions, with minor responses in only 22% of patients [2] [3].
- In **recurrent cervical cancer**, the combination demonstrated minimal anti-cancer activity, with no confirmed responses in the evaluated patients [4].
- **Safety Profile:** The most common treatment-related adverse events for GSK2141795 monotherapy were **diarrhea, fatigue, vomiting, and decreased appetite** [1]. A known on-target toxicity is **hyperglycemia**, due to AKT2's role in insulin signaling; however, at the 75 mg dose, grade 3 hyperglycemia was infrequent (4%) [1]. In combination with trametinib, **rash and diarrhea** were very common, with dose-limiting toxicities including **mucositis and colitis** [2].

Experimental Methodology for Biomarker Analysis

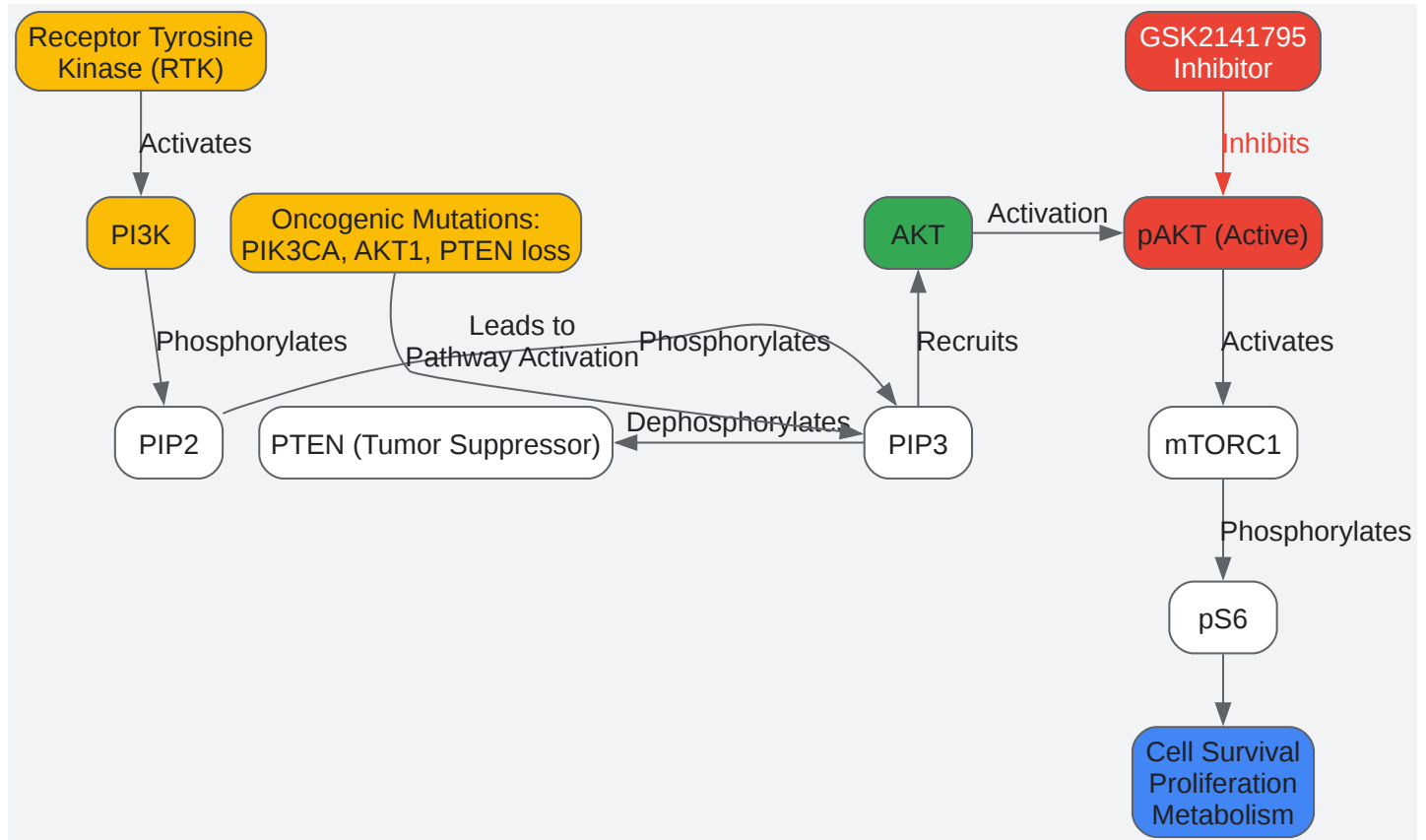
The referenced studies employed detailed protocols to correlate drug activity with biomarkers. One key methodology involved analyzing paired tumor biopsies (pre-treatment and on-treatment) to validate target engagement and identify potential biomarkers of response or resistance [5] [1].

Sample Experimental Protocol for Biopsy Analysis:

- **Sample Collection:** Obtain paired tumor biopsies (e.g., core biopsies) before initiating treatment and after a defined period of on-treatment exposure (e.g., at week 4) [5].
- **Genetic Analysis:**
 - **Objective:** To identify mutations in genes related to the PI3K/AKT and RAS/RAF pathways (e.g., *PIK3CA*, *AKT1*, *KRAS*, *BRAF*).
 - **Method:** DNA extraction from tumor tissue followed by mutation analysis using techniques such as **denaturing high-performance liquid chromatography (DHPLC)** or next-generation sequencing panels [1].
- **Protein Analysis:**
 - **Objective:** To assess pathway activation and inhibition by measuring phosphorylation levels of key signaling proteins.
 - **Methods:**
 - **Immunohistochemistry (IHC):** Used to evaluate protein expression and loss, for example, **PTEN loss** [1].
 - **Reverse-Phase Protein Array (RPPA) and Phospho-Flow Cytometry:** Used for quantitative, high-throughput analysis of phospho-protein levels (e.g., pAKT, pERK, pS6) to confirm pathway modulation by the drug [2] [5].

PI3K/AKT Signaling Pathway and Drug Mechanism

This diagram illustrates the targeted signaling pathway and mechanism of action of GSK2141795.



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The PI3K/AKT pathway is a crucial regulator of cell survival, growth, and metabolism. In cancer, oncogenic mutations (e.g., in *PIK3CA*, *AKT1*, or loss of the tumor suppressor *PTEN*) lead to hyperactivation of this pathway [1]. GSK2141795 acts as an ATP-competitive inhibitor that binds to AKT, preventing its phosphorylation and activation, thereby blocking the downstream oncogenic signals [1].

Key Insights for Research and Development

- **Biomarker-Driven Patient Selection:** Clinical activity of GSK2141795 was associated with tumors harboring **PIK3CA mutations or PTEN loss** [1]. In contrast, the presence of **RAS/RAF pathway mutations** appeared to correlate with resistance to AKT inhibition [5].
- **Rationale for Combination Therapy:** A strong preclinical and clinical rationale exists for combining AKT and MEK inhibitors, as **compensatory activation of the PI3K/AKT pathway is a known resistance mechanism to MEK inhibition** [2] [3]. Despite this sound biological premise, the clinical efficacy of the GSK2141795 and trametinib combination was limited across several cancer types [2] [4] [3].
- **Pharmacodynamic (PD) Biomarkers:** Studies used **phospho-S6 (pS6)** and **phospho-ERK (pERK)** as downstream markers to confirm effective pathway modulation by the drug combination [2]. Functional imaging with **18F-FDG PET** was also explored as a non-invasive PD marker for AKT inhibition, showing an exposure-response relationship with GSK2141795 [5].

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